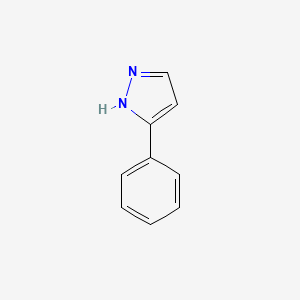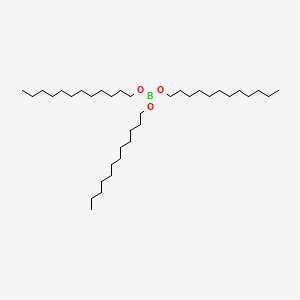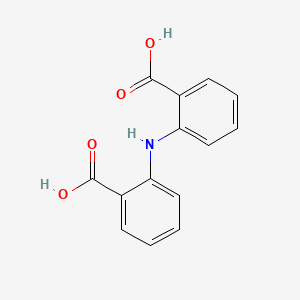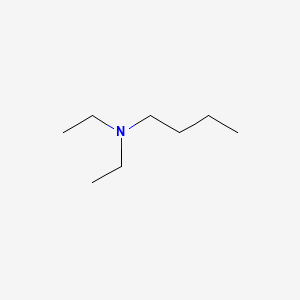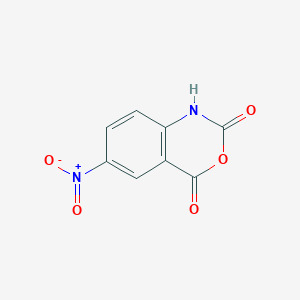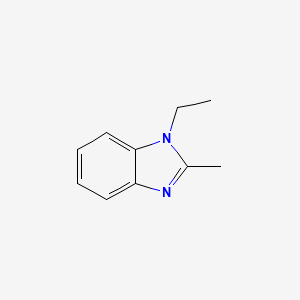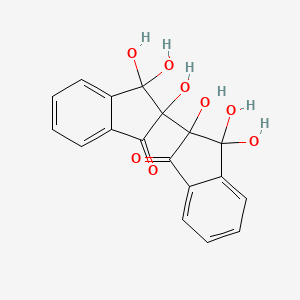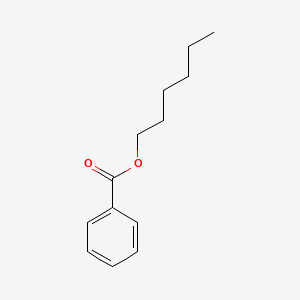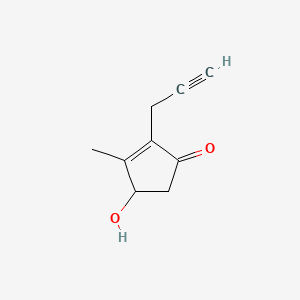
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Descripción general
Descripción
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one is a chemical compound known for its unique structure and properties. It is an alcohol moiety of a synthetic pyrethroid, which exhibits strong killing and knockdown activity against insects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one typically involves multiple steps. One efficient method starts with dimethyl 3-oxoglutarate, which undergoes a series of reactions to form the desired compound . The key steps include the transformation of dimethyl-2-allyl-3-oxo glutarate to a diketone intermediate, followed by regioselective decarboxylation and coupling with methylglyoxal . The final product is obtained through treatment with aqueous sodium hydroxide solution .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. The addition of catalytic amounts of lithium iodide has been found to improve the yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it serves as a model compound for studying enzyme-catalyzed reactions. Additionally, in the industry, it is utilized in the production of insecticides and other agricultural chemicals .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the nervous system of insects, leading to paralysis and death . The molecular pathways involved include the inhibition of acetylcholinesterase and interference with ion channels .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one include allethrin and 2-propynylrethrin . These compounds share structural similarities but differ in their side chains and overall reactivity.
Uniqueness: What sets this compound apart is its enhanced insecticidal activity compared to its analogs. It has been shown to have over 1.5 times the killing activity and twice the knockdown activity of allethrin against houseflies and mosquitoes . This makes it a valuable compound for developing more effective insecticides.
Propiedades
IUPAC Name |
4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFGTDAAYLSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41301-27-3 | |
| Record name | 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

